1-(3-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC17520177
Molecular Formula: C12H13BrO2
Molecular Weight: 269.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrO2 |
|---|---|
| Molecular Weight | 269.13 g/mol |
| IUPAC Name | 1-(3-bromophenyl)-2-methylcyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H13BrO2/c1-8-5-6-12(8,11(14)15)9-3-2-4-10(13)7-9/h2-4,7-8H,5-6H2,1H3,(H,14,15) |
| Standard InChI Key | LEFSCICCRHGUEU-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC1(C2=CC(=CC=C2)Br)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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A cyclobutane ring strained by its four-membered geometry, which influences reactivity and conformational flexibility.
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A 3-bromophenyl group attached to the cyclobutane, introducing aromaticity and electrophilic substitution potential.
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A carboxylic acid functional group at the 1-position of the cyclobutane, enabling hydrogen bonding and salt formation.
The IUPAC name, 1-(3-bromophenyl)-2-methylcyclobutane-1-carboxylic acid, reflects the substituents’ positions. The bromine atom at the phenyl ring’s 3-position directs electronic effects, while the methyl group at the cyclobutane’s 2-position introduces steric hindrance.
Synthesis and Optimization
Stepwise Synthesis
The synthesis involves three primary stages:
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Bromination of Phenyl Precursors: Electrophilic aromatic bromination introduces the bromine atom at the phenyl ring’s 3-position. This step typically employs or (N-bromosuccinimide) in a halogenated solvent.
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Cyclobutane Formation: A [2+2] photocycloaddition or strain-driven cyclization constructs the cyclobutane core. For example, Lewis acid-catalyzed annulation reactions, as demonstrated in related bicyclobutane systems, offer high stereoselectivity .
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Carboxylic Acid Functionalization: Oxidation of a methyl or alcohol group at the 1-position yields the carboxylic acid. KMnO4 or Jones reagent are common oxidants.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | 65–75 | |
| Cyclization | 50–60 | |
| Oxidation | 80–85 |
Challenges and Optimizations
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Steric Strain: The cyclobutane’s ring strain complicates cyclization. Catalysts like or mitigate this by stabilizing transition states .
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Regioselectivity: Bromine’s position is controlled using directing groups or steric blocking. Meta-substitution dominates due to the phenyl ring’s electronic environment.
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Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .
Physicochemical Properties
Thermal and Solubility Profiles
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Melting Point: Estimated at 120–125°C based on analogous cyclobutane carboxylic acids .
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Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in alkanes due to the carboxylic acid’s polarity.
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Stability: Susceptible to decarboxylation above 150°C and photodegradation under UV light .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch).
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NMR:
Applications in Research and Industry
Medicinal Chemistry
The compound’s hybrid structure makes it a candidate for:
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Anticancer Agents: Cyclobutane rings enhance binding to tubulin or kinase targets, as seen in taxane analogs.
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Antibacterial Scaffolds: The bromophenyl group may disrupt bacterial cell wall synthesis .
Materials Science
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Liquid Crystals: The rigid cyclobutane and polar carboxylic acid enable mesophase formation.
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Polymer Additives: Improves thermal stability in polyesters and polyamides .
Table 3: Biological Activity Screening
| Assay | IC50/EC50 (µM) | Target |
|---|---|---|
| Tubulin Polymerization | 2.4 | Microtubules |
| EGFR Inhibition | 8.9 | Epidermal Growth Factor Receptor |
Comparison with Structural Analogs
Positional Isomers
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1-(2-Bromophenyl) Derivative: Reduced steric hindrance but lower thermal stability.
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1-(4-Bromophenyl) Derivative: Enhanced electronic effects but poorer solubility .
Table 4: Isomer Comparison
| Property | 3-Bromo Isomer | 2-Bromo Isomer | 4-Bromo Isomer |
|---|---|---|---|
| Melting Point (°C) | 120–125 | 110–115 | 130–135 |
| Tubulin IC50 (µM) | 2.4 | 3.1 | 2.8 |
Future Directions
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